molecular formula C22H24Cl2N6S2 B11621399 4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate

4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate

Cat. No.: B11621399
M. Wt: 507.5 g/mol
InChI Key: WNHYOUDIQSGPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is a complex organic compound with a unique structure that includes a triazine ring substituted with amino and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE typically involves multiple steps. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with 5-chloro-2-methylaniline to form the intermediate 4,6-bis(5-chloro-2-methylphenylamino)-1,3,5-triazine. This intermediate is then reacted with N,N-diethylmethanethioamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine ring or the amino groups.

    Substitution: The chlorine atoms on the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.

    Amino-Triazines: Compounds with amino groups attached to the triazine ring.

    Sulfanyl-Triazines: Compounds with sulfanyl groups attached to the triazine ring.

Uniqueness

1-({4,6-BIS[(5-CHLORO-2-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24Cl2N6S2

Molecular Weight

507.5 g/mol

IUPAC Name

[4,6-bis(5-chloro-2-methylanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C22H24Cl2N6S2/c1-5-30(6-2)22(31)32-21-28-19(25-17-11-15(23)9-7-13(17)3)27-20(29-21)26-18-12-16(24)10-8-14(18)4/h7-12H,5-6H2,1-4H3,(H2,25,26,27,28,29)

InChI Key

WNHYOUDIQSGPAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=C(C=CC(=C2)Cl)C)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.